Tcpobop
Overview
Description
Tcpobop is the most potent known member of the phenobarbital-like class of cytochrome P450 (CYP)-inducing agents . It is a highly potent inducer of phenobarbital-like class of cytochrome P450 (CYP) enzymes and a tumor promoter that induces hepatocyte proliferation, independent of the presence of cytokines or transcription factors . It also enhances the nuclear receptor CAR transactivation of cytochrome P450 (CYP), as a dose-dependent direct agonist of CAR .
Molecular Structure Analysis
This compound has an empirical formula of C16H8Cl4N2O2 and a molecular weight of 402.06 . The InChI key is BAFKRPOFIYPKBQ-UHFFFAOYSA-N . The SMILES string representation is Clc1cnc(Oc2ccc(Oc3ncc(Cl)cc3Cl)cc2)c(Cl)c1 .Physical And Chemical Properties Analysis
This compound is a solid substance with a white color . It is soluble in DMSO at a concentration greater than 10 mg/mL but is insoluble in water . It should be stored at a temperature of 2-8°C .Scientific Research Applications
Xenobiotic Metabolism and Cytochrome P450 Enzymes
TCPOBOP, a xenobiotic compound, has been shown to interact with the nuclear receptor CAR, affecting the metabolism of various compounds by cytochrome P450 (CYP) enzymes. This compound's interaction with CAR influences the expression of genes encoding these enzymes, highlighting its role in the metabolic response to xenobiotics (Tzameli et al., 2000).
Hepatocyte Proliferation and Liver Regeneration
This compound-induced hepatomegaly and hepatocyte proliferation in mice occur without liver injury, suggesting a role in liver regeneration and hyperplasia. This proliferative response is mediated through the receptor tyrosine kinases MET and EGFR, and the disruption of their signaling attenuates the effects of this compound (Bhushan et al., 2018).
Impact on Mammary Gland Development
In adolescent female mice, this compound, an activator of CAR, influences mammary gland development. It inhibits lipogenesis and gluconeogenesis in the mammary gland, leading to reduced weight and accelerated collagen formation and fibrosis (Xu et al., 2018).
Liver Regeneration and Detoxification Enzymes
This compound's impact on immediate-early gene expression in liver regeneration and hyperplasia was studied. It selectively activates the expression of detoxification enzymes, contributing to the understanding of liver regeneration mechanisms (Locker et al., 2003).
Lipoprotein Metabolism and Atherosclerosis
Research indicates that CAR activation by this compound can affect lipoprotein metabolism and reduce atherosclerosis in mice. This suggests potential therapeutic applications in managing hypercholesterolemia and atherosclerosis (Sberna et al., 2011).
Modulation of Cytochrome P-450 Gene Expression
This compound is a potent modulator of cytochrome P-450 gene expression in mice, indicating its significance in hepatic gene expression and potential for altering liver function over a significant portion of a mouse's lifespan (Smith et al., 1993).
Mechanism of Action
Target of Action
Tcpobop, also known as 1,4-bis [2- (3,5-dichloropyridyloxy)]benzene, is a potent agonist of the Constitutive Androstane Receptor (CAR), a liver nuclear receptor and xenobiotic sensor . CAR is known to induce the expression of drug, steroid, and lipid metabolizing enzymes .
Mode of Action
This compound interacts with CAR, activating it and inducing robust hepatocyte proliferation and hepatomegaly without any liver injury or tissue loss . It also attenuates Fas-induced murine liver injury by altering Bcl-2 proteins .
Biochemical Pathways
This compound’s activation of CAR leads to significant enrichment of several processes, including those associated with nucleotide metabolism, amino acid metabolism, and energy substrate metabolism . It also induces the expression of cytochrome P450 monoxygenase activity , a key enzyme involved in drug metabolism and bioactivation.
Pharmacokinetics
It’s known that this compound induces dose-dependent increases in liver index and hepatocyte cell size .
Result of Action
This compound’s activation of CAR leads to various cellular effects. It induces pericentral steatosis marked by hepatic accumulation of cholesterol and neutral lipid, and elevated circulating alanine aminotransferase, indicating hepatocyte damage . It also stimulates liver hypertrophy and hyperplasia, and ultimately, hepatocellular carcinogenesis .
Action Environment
Environmental factors can influence the action of this compound. For instance, maternal exposure to this compound has been shown to impair the growth and development of female offspring in mice . Furthermore, this compound administered weekly to male mice using a high corn oil vehicle induced carbohydrate-responsive transcription factor (MLXIPL)-regulated target genes, dysregulated mitochondrial respiratory and translation regulatory pathways, and induced more advanced liver pathology .
Safety and Hazards
Tcpobop is considered toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of exposure, it is recommended to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If swallowed, it is advised to wash out the mouth with copious amounts of water .
properties
IUPAC Name |
3,5-dichloro-2-[4-(3,5-dichloropyridin-2-yl)oxyphenoxy]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Cl4N2O2/c17-9-5-13(19)15(21-7-9)23-11-1-2-12(4-3-11)24-16-14(20)6-10(18)8-22-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFKRPOFIYPKBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)Cl)Cl)OC3=C(C=C(C=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Cl4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020175 | |
Record name | 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76150-91-9 | |
Record name | TCPOBOP | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76150-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Bis(2-(3,5-dichloropyridyloxy))benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076150919 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8020175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Bis[2-(3,5-dichloropyridyloxy)]benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4R368GDD7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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